molecular formula C26H27ClN2O4S B11355563 N-[4-(benzyloxy)phenyl]-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide

N-[4-(benzyloxy)phenyl]-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11355563
M. Wt: 499.0 g/mol
InChI Key: UJLFLLWZIYOZRF-UHFFFAOYSA-N
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Description

N-[4-(BENZYLOXY)PHENYL]-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a molecular formula of C26H27ClN2O4S. This compound is notable for its unique structure, which includes a benzyloxy group, a chlorophenyl group, and a methanesulfonyl group attached to a piperidine ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(BENZYLOXY)PHENYL]-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

    Formation of the Benzyloxy Intermediate: The initial step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-benzyloxybenzaldehyde.

    Formation of the Piperidine Intermediate: The next step involves the reaction of 4-chlorobenzyl chloride with piperidine in the presence of a base to form 1-(4-chlorobenzyl)piperidine.

    Coupling Reaction: The final step involves the coupling of the benzyloxy intermediate with the piperidine intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(BENZYLOXY)PHENYL]-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(BENZYLOXY)PHENYL]-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-[4-(BENZYLOXY)PHENYL]-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(BENZYLOXY)PHENYL]BENZAMIDE: Similar structure but lacks the piperidine and methanesulfonyl groups.

    N-[4-(BENZYLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE: Similar structure but lacks the chlorophenyl and methanesulfonyl groups.

    N-[4-(CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: Similar structure but lacks the benzyloxy group.

Uniqueness

N-[4-(BENZYLOXY)PHENYL]-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C26H27ClN2O4S

Molecular Weight

499.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(4-phenylmethoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C26H27ClN2O4S/c27-23-8-6-21(7-9-23)19-34(31,32)29-16-14-22(15-17-29)26(30)28-24-10-12-25(13-11-24)33-18-20-4-2-1-3-5-20/h1-13,22H,14-19H2,(H,28,30)

InChI Key

UJLFLLWZIYOZRF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)S(=O)(=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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